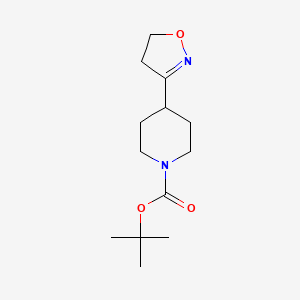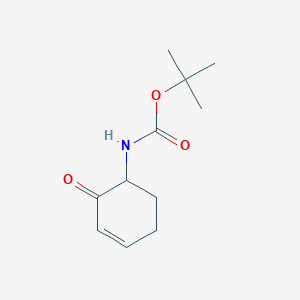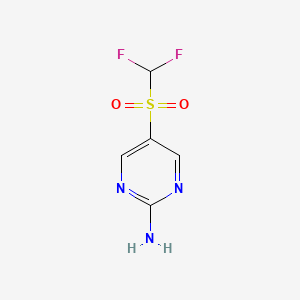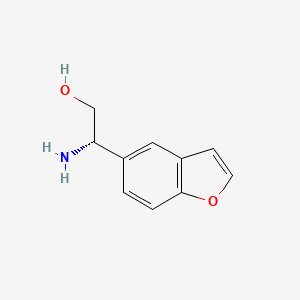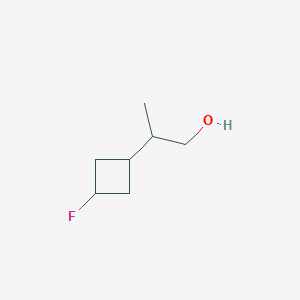
2-(3-Fluorocyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorocyclobutyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclobutyl ring substituted with a fluorine atom and a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluorocyclobutanone with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluorocyclobutyl)propanal or 2-(3-Fluorocyclobutyl)propanoic acid.
Reduction: Formation of 2-(3-Fluorocyclobutyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluorocyclobutyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropropan-1-ol: Similar structure but lacks the cyclobutyl ring.
Cyclobutanol: Contains a cyclobutyl ring but lacks the fluorine atom and propanol group.
2-(3-Chlorocyclobutyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(3-Fluorocyclobutyl)propan-1-ol is unique due to the presence of both a fluorine-substituted cyclobutyl ring and a propanol group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13FO |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2-(3-fluorocyclobutyl)propan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-5(4-9)6-2-7(8)3-6/h5-7,9H,2-4H2,1H3 |
Clave InChI |
WBMNVZQIBBLDNW-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1CC(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


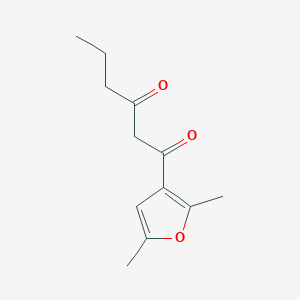
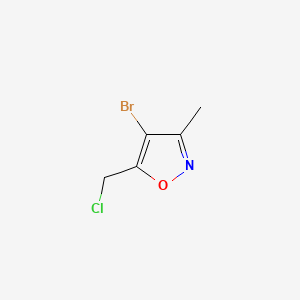

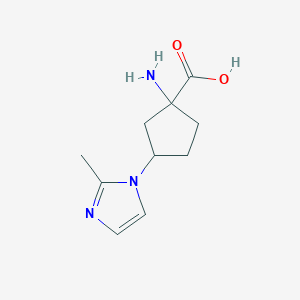
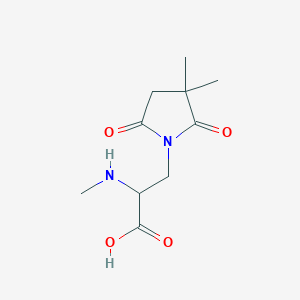
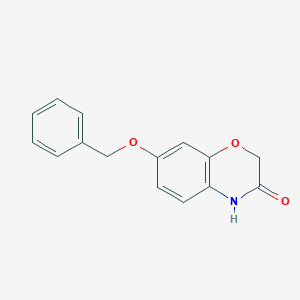

![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
